molecular formula C6H9NO B12627905 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- CAS No. 918659-08-2

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-

Cat. No.: B12627905
CAS No.: 918659-08-2
M. Wt: 111.14 g/mol
InChI Key: BDIMTIXTEJCWDF-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

The molecular formula of 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-, is C₆H₉NO , derived from a five-carbon unsaturated backbone (pentenenitrile) with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon. The nitrile group (-C≡N) occupies the terminal position, while the double bond resides between carbons 4 and 5 (Figure 1). The chiral center at C3 adopts an (S) -configuration, as defined by the Cahn-Ingold-Prelog priority rules, with the hydroxyl, methyl, and two alkyl chains forming a tetrahedral geometry.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
SMILES CC(C)(O)C=CC#N
InChIKey ONLWETYEQPSHET-UHFFFAOYSA

The stereoelectronic effects of the nitrile group influence the molecule’s polarity, with a calculated logP of 0.837 , indicating moderate hydrophobicity. The hydroxyl group enhances hydrogen-bonding capacity, impacting solubility and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918659-08-2

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(3S)-3-hydroxy-3-methylpent-4-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(2,8)4-5-7/h3,8H,1,4H2,2H3/t6-/m1/s1

InChI Key

BDIMTIXTEJCWDF-ZCFIWIBFSA-N

Isomeric SMILES

C[C@](CC#N)(C=C)O

Canonical SMILES

CC(CC#N)(C=C)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis

Method Overview : This method utilizes chiral catalysts to promote the formation of the desired enantiomer selectively.

  • Catalyst Used : Bifunctional organocatalysts have been employed for this purpose.
  • Reaction Conditions : The reaction typically occurs under mild conditions, which helps maintain the integrity of sensitive functional groups.
  • Yield and Purity : High enantiomeric excess (>99%) has been reported using this method, making it a preferred choice for pharmaceutical applications.

Hydrolysis of Nitriles

Method Overview : This method involves the hydrolysis of a nitrile precursor to yield the desired alcohol.

  • Starting Material : The process begins with a suitable nitrile that can undergo selective hydrolysis.
  • Enzymatic Catalysis : Enzyme-catalyzed hydrolysis can enhance selectivity and yield.
  • Efficiency : This method can be performed without extensive purification steps, thus reducing operational costs.

Grignard Reagent Reaction

Method Overview : The use of Grignard reagents allows for the introduction of the hydroxy group at the desired position on the carbon chain.

  • Reagents Used : A Grignard reagent derived from an appropriate carbonyl compound reacts with a nitrile.
  • Reaction Conditions : Requires anhydrous conditions to prevent side reactions.
  • Yield and Selectivity : This method can provide good yields but may require careful control of reaction conditions to avoid racemization.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for 4-pentenenitrile, 3-hydroxy-3-methyl-, (3S)-:

Method Yield (%) Enantiomeric Excess (%) Advantages Disadvantages
Asymmetric Synthesis >90 >99 High selectivity; mild conditions Requires chiral catalysts
Hydrolysis of Nitriles 70-85 Variable Fewer purification steps Potential for lower selectivity
Grignard Reaction 60-80 Moderate Versatile; can introduce multiple groups Sensitive to moisture; racemization risk

Chemical Reactions Analysis

Types of Reactions

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

  • Reduction

Biological Activity

4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on human health and its role in plant biology.

  • Chemical Formula: C6H9NO
  • Molecular Weight: 113.15 g/mol
  • CAS Number: 112-05-8

Biological Activities

The biological activities of 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- can be categorized into several areas:

2. Phytotoxicity

The compound's role in plant defense mechanisms has been explored, particularly in relation to glucosinolates and their hydrolysis products:

  • Glucosinolate Hydrolysis Products: These products can inhibit the growth of certain pests and pathogens, suggesting that 4-Pentenenitrile may play a role in plant defense .

3. Toxicological Studies

Toxicological assessments indicate that while some nitriles can be toxic at high concentrations, the specific toxicity profile of 4-Pentenenitrile remains under-researched. However, comparative studies on related compounds suggest a need for caution in applications involving direct human exposure.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitriles, including derivatives of pentenenitrile. The results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria, supporting their potential use as natural preservatives in food products.

CompoundMIC (mg/dm³)Target Organism
4-Pentenenitrile Derivative<0.125Pseudomonas aeruginosa
Another Nitrile<0.5Acinetobacter baumannii

Research Findings: Phytochemical Analysis

Phytochemical characterization studies on plants containing glucosinolates revealed that hydrolysis products significantly affect pest resistance:

  • Glucosinolate Concentrations: Variability in glucosinolate levels was observed across different plant species, influencing their pest resistance capabilities .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates :
4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as nucleophilic additions and cyclizations.

Table 1: Key Reactions Involving 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-

Reaction TypeProduct ExampleReference
Nucleophilic AdditionVarious amines and alcohols
CyclizationCyclic nitriles
HydrolysisHydroxy compounds

Pharmaceutical Applications

Drug Development :
Research indicates that derivatives of 4-Pentenenitrile, particularly those modified to enhance biological activity, are being explored for their potential as therapeutic agents. For instance, compounds derived from this nitrile have shown promise in targeting specific receptors in the central nervous system.

Case Study: Opioid Receptor Antagonists
A recent study highlighted the development of N-substituted derivatives based on the core structure of 4-Pentenenitrile. These compounds exhibited significant activity as κ-opioid receptor antagonists, suggesting potential applications in pain management and addiction treatment .

Fragrance Industry

Perfuming Agents :
The compound's pleasant olfactory properties make it suitable for use in perfumes and other scented products. Its stability in various formulations allows it to be utilized effectively in personal care products like deodorants and shampoos.

Table 2: Applications in Fragrance Formulations

Product TypeApplicationStability Observed
PerfumesBase noteHigh
DeodorantsActive ingredientModerate
SoapsFragrance componentHigh

Industrial Applications

Detergents and Cleaning Products :
Due to its stability and effective odor profile, 4-Pentenenitrile is incorporated into various cleaning agents. It enhances the sensory experience of these products while maintaining effectiveness against stains and odors.

Comparison with Similar Compounds

The following section compares 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- with structurally related nitriles, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs and Physicochemical Properties
Compound Name Molecular Formula CAS Number Key Substituents Molar Mass (g/mol) Key Properties/Applications References
4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)- C₆H₉NO 665-81-6 Hydroxy, methyl at C3 (S-config) 111.14 Potential chiral ligand; pharmaceutical intermediates
4-Pentenenitrile C₅H₇N 1464-98-4 Terminal nitrile, C4 double bond 81.12 Hydrocyanation feedstock for adiponitrile (nylon precursor)
3-Pentenenitrile C₅H₇N 1464-97-3 C3 double bond 81.12 Isomerizes to 4-pentenenitrile; atmospheric studies on Titan
3-Hydroxy-4-pentenenitrile C₅H₇NO 74798-20-2 Hydroxy at C3, C4 double bond 113.12 Not well-documented; potential biosynthetic intermediate
2-Methyl-3-butenenitrile C₅H₇N 1573-40-0 Methyl at C2, C3 double bond 81.12 Isomerizes to 3-/4-pentenenitrile under catalysis

Key Observations :

  • Substituent Effects : The hydroxy and methyl groups in the target compound increase polarity and steric hindrance compared to unsubstituted nitriles like 4-pentenenitrile. This likely elevates its boiling point and reduces volatility .
  • Stereochemistry : The (3S) configuration may enhance enantioselectivity in catalytic systems, analogous to how fluorine substituents in ligands (e.g., CgP–F in ) improve hydrocyanation selectivity .
Reactivity in Catalytic Processes
  • Hydrocyanation : While unsubstituted 4-pentenenitrile is a key intermediate in the Ni-catalyzed production of adiponitrile (ADN), the hydroxy and methyl groups in the target compound could alter its coordination with metal catalysts. For example, nickel complexes with fluorine-substituted ligands (CgP–F) show superior activity in hydrocyanation compared to bromine or phenyl analogs , suggesting that electron-withdrawing groups (like –OH) might similarly modulate reactivity.
  • Isomerization : Linear pentenenitriles (3-PN, 4-PN) readily isomerize under catalysis. Cobalt(I) complexes promote isomerization of 2-methyl-3-butenenitrile to 3-/4-pentenenitrile, while nickel catalysts with Lewis acids (e.g., ZnCl₂) enhance yields . The hydroxy group in the target compound may hinder isomerization due to increased stability of the allylic alcohol intermediate.

Q & A

Basic: What are the established synthetic routes for 4-Pentenenitrile, 3-hydroxy-3-methyl-, (3S)-, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves catalytic isomerization of 3-pentenenitrile (3PN) to 4-pentenenitrile (4PN), followed by hydroxylation and methylation. Key steps include:

  • Catalyst Selection : Nickel (Ni) or cobalt (Co) complexes with bidentate ligands (e.g., phosphine ligands) are effective for isomerization . Lewis acid promoters (e.g., BPh₃) enhance selectivity by stabilizing intermediates .
  • Reaction Optimization :
    • Temperature : 80–120°C for isomerization .
    • Promoter Ratios : 0.005–50 moles of BPh₃ per mole of Ni to prevent catalyst poisoning .
    • Hydrocyanation : Use stoichiometric HCN in a two-stage process to minimize byproducts like 2-methyl-3-butenenitrile (2M3BN) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.